molecular formula C20H28ClFN2O B2372663 2-(1-Adamantyl)-N-[[4-(aminomethyl)-2-fluorophenyl]methyl]acetamide;hydrochloride CAS No. 2418659-07-9

2-(1-Adamantyl)-N-[[4-(aminomethyl)-2-fluorophenyl]methyl]acetamide;hydrochloride

Cat. No. B2372663
CAS RN: 2418659-07-9
M. Wt: 366.91
InChI Key: HTVLKVSJZZTOHG-UHFFFAOYSA-N
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Description

The compound is an amide derivative, which is a class of compounds known for their wide range of applications in fields such as medicine and materials science . The adamantyl component suggests that it may have unique properties due to the bulky, three-dimensional structure of adamantane .


Synthesis Analysis

While specific synthesis methods for this compound are not available, amides can generally be synthesized from carboxylic acids, acyl halides, and acid anhydrides . The adamantyl group can be installed via Friedel–Crafts alkylation .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the adamantyl group, which is a three-dimensional, cage-like structure . The amide group would contribute to the polarity of the molecule .


Chemical Reactions Analysis

Amides can undergo a variety of reactions, including hydrolysis under acidic or basic conditions and reduction to amines . The adamantyl group may also participate in reactions, although its reactivity is generally low due to the stability of the adamantane cage structure .


Physical And Chemical Properties Analysis

Amides generally have high boiling points and melting points due to the polarity of the amide group and the ability to form hydrogen bonds . The adamantyl group may influence these properties by increasing the molecular weight and steric bulk of the compound .

Scientific Research Applications

Antiviral and Antimicrobial Activity

  • N-(1-Adamantyl)acetamide and its derivatives, such as 2-(1-Adamantyl)-N-[[4-(aminomethyl)-2-fluorophenyl]methyl]acetamide;hydrochloride, are starting compounds in the synthesis of biologically active aminoadamantanes. These compounds have demonstrated antimicrobial and antiviral activity, particularly in the treatment and prophylactics of influenza, herpes, and pneumonia (R. Khusnutdinov et al., 2011).

Synthesis and Pharmaceutical Applications

  • The compound is involved in the synthesis of amantadine hydrochloride, a drug used for influenza A infections and early symptoms of Parkinson’s disease. Improved synthesis methods for amantadine hydrochloride, starting from compounds like N-(1-adamantyl)acetamide, have been reported, highlighting the significance of such adamantyl derivatives in pharmaceutical manufacturing (D. Vu et al., 2017).

Anticancer Activity

  • Some novel sulfonamide derivatives of adamantane, which include structures similar to this compound, have shown cytotoxic activity against cancer cell lines, such as breast cancer (MDA-MB-231) and colon cancer (HT-29) (M. Ghorab et al., 2015).

Neurological Applications

  • Derivatives of adamantane, including compounds structurally related to this compound, have been explored for their potential in treating neurological conditions, such as Parkinson’s disease, due to their pharmacological properties (C. Speirs & D. Chatfield, 1974).

Cholinesterase Inhibition

  • Adamantyl-based compounds, including variants of the mentioned compound, have been studied for their cholinesterase inhibitory activities. This is significant in treatments for conditions like type 2 diabetes and for their antiviral capabilities (Huey Chong Kwong et al., 2017).

Chemical Synthesis and Material Science

  • Adamantyl-based compounds are also significant in chemical synthesis and material science. For instance, they are used in the synthesis of electroactive aromatic polyamides and polyimides, showcasing their versatility beyond biological applications (S. Hsiao et al., 2009).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, if it were used as a drug, it might interact with biological targets via the amide group or the adamantyl group .

properties

IUPAC Name

2-(1-adamantyl)-N-[[4-(aminomethyl)-2-fluorophenyl]methyl]acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27FN2O.ClH/c21-18-6-13(11-22)1-2-17(18)12-23-19(24)10-20-7-14-3-15(8-20)5-16(4-14)9-20;/h1-2,6,14-16H,3-5,7-12,22H2,(H,23,24);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTVLKVSJZZTOHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CC(=O)NCC4=C(C=C(C=C4)CN)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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